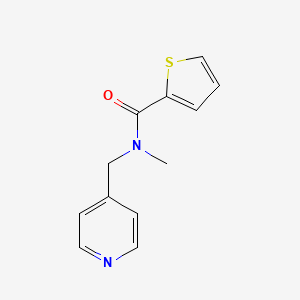
N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic effects. MPTC is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth. N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell survival and proliferation. Additionally, N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has also been shown to reduce the levels of lipid peroxidation products, such as malondialdehyde (MDA). In addition, N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can be easily synthesized using standard organic chemistry techniques and is readily available from commercial sources. However, N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain assays. In addition, N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Zukünftige Richtungen
For the study of N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide include the development of N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide derivatives with improved solubility and bioavailability, investigation of its potential therapeutic effects in various disease models, elucidation of its mechanism of action, and evaluation of its safety and toxicity.
Synthesemethoden
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide involves a multi-step process that starts with the reaction of 4-pyridinemethanol with thionyl chloride to produce 4-pyridinemethyl chloride. This intermediate is then reacted with N-methylthiophene-2-carboxamide in the presence of triethylamine to produce N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide. The synthesis of N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been optimized to improve yields and purity, and the compound has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been investigated for its potential therapeutic effects in various disease models. Studies have shown that N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide exhibits anti-inflammatory, analgesic, and antitumor activities. N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in vitro and in vivo. N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-14(9-10-4-6-13-7-5-10)12(15)11-3-2-8-16-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLYOQYJIFMYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
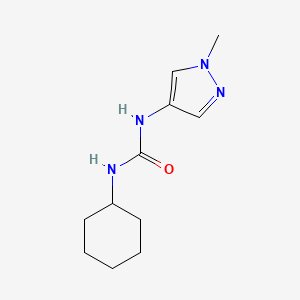
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
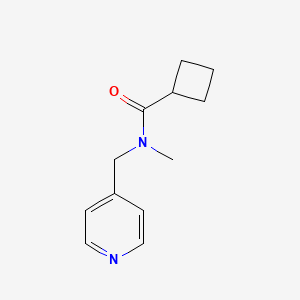
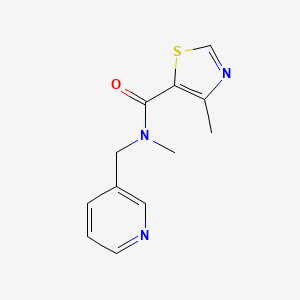
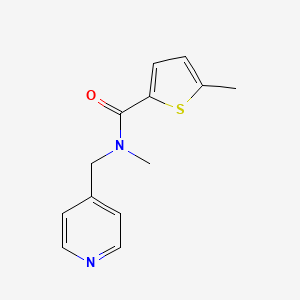
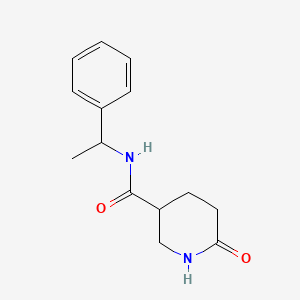
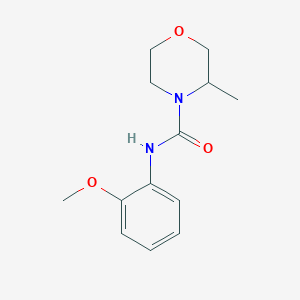
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)